Cas no 805245-42-5 ((3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol)

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol structure
805245-42-5 structure
Product Name:(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
CAS-Nr.:805245-42-5
MF:C28H27FO4
MW:446.5
CID:832587
PubChem ID:90413083
Update Time:2025-04-28

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
    • 4H-CYCLOPENTA-1,3-DIOXOL-4-OL, 5-FLUORO-3A,6A-DIHYDRO-2,2-DIMETHYL-6-[(TRIPHENYLMETHOXY)METHYL]-, (3AS,4R,6AR)-
    • (3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
    • (3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
    • MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • BCP28330
    • SB17782
    • CID 90413083
    • (3aS,4R,6aR)-5-Fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4H-cyclopenta-1,3-dioxol-4-ol (ACI)
    • 805245-42-5
    • AKOS027338346
    • CS-13119
    • SCHEMBL16041755
    • CS-M3256
    • P14048
    • (3aR,6R,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
    • Inchi: 1S/C28H27FO4/c1-27(2)32-25-22(23(29)24(30)26(25)33-27)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24-26,30H,18H2,1-2H3/t24-,25+,26-/m0/s1
    • InChI-Schlüssel: MMPZYZZSNMTBBI-NXCFDTQHSA-N
    • Lächelt: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)OCC1=C(F)[C@H](O)[C@@H]2OC(O[C@H]12)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 446.18933750g/mol
  • Monoisotopenmasse: 446.18933750g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 655
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 47.9
  • XLogP3: 3.8

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-M3256-100mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
100mg
$215.0 2022-04-26
ChemScence
CS-M3256-250mg
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
250mg
$395.0 2022-04-26
ChemScence
CS-M3256-1g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
1g
$830.0 2022-04-26
ChemScence
CS-M3256-5g
4H-Cyclopenta-1,3-dioxol-4-ol, 5-fluoro-3a,6a-dihydro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aS,4R,6aR)-
805245-42-5
5g
$2490.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H99870-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 98%
1g
¥7312.0 2023-09-07
Chemenu
CM525641-1g
(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 97%
1g
$948 2023-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-100MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
100MG
¥ 1,148.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-250MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
250MG
¥ 1,834.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-500MG
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
500MG
¥ 3,049.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7279-1G
(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
805245-42-5 95%
1g
¥ 4,573.00 2023-04-13

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referenz
Synthesis of 5'-substituted fluoro-neplanocin A analogs: importance of a hydrogen bonding donor at 5'-position for the inhibitory activity of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5641-5644

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  rt
Referenz
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
2.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
2.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  rt
Referenz
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Cerium trichloride ,  Sodium borohydride ;  30 min, 0 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
2.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
3.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
2.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 -
2.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Palladium (on carbon) Solvents: Ethyl acetate ;  overnight, rt
3.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
3.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
6.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
6.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referenz
Structure-activity relationship of 5'-substituted fluoro-neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase
Moon, Hyung Ryong; et al, Nucleosides, 2005, 24(5-7), 707-708

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
1.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Referenz
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Methanesulfonyl chloride Solvents: Dichloromethane ;  5 min, -5 °C
1.3 Solvents: Water
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  rt
Referenz
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
3.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
3.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
2.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bifluoride ,  1-Butanaminium, N,N,N-tributyl-, (dihydrogen trifluoride) (1:1) Solvents: Dimethylformamide ;  72 h, 140 °C
3.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethyl sulfoxide ;  15 h, rt
3.2 Solvents: Water ;  rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  rt
Referenz
Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities
Chandra, Girish; et al, Journal of Medicinal Chemistry, 2015, 58(12), 5108-5120

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triethylsilyl chloride ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
4.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
4.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Selectfluor Solvents: Acetonitrile ;  12 h, 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Palladium diacetate Solvents: Acetonitrile ;  rt; 36 h, 60 °C
5.1 Reagents: Cerium trichloride Solvents: Methanol ;  5 min, 0 °C
5.2 Reagents: Sodium borohydride ;  1.5 h, 0 °C
Referenz
An efficient synthesis of fluoro-neplanocin A analogs using electrophilic fluorination and palladium-catalyzed dehydrosilylation
Jarhad, Dnyandev B.; et al, Organic Chemistry Frontiers, 2019, 6(7), 959-966

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 -
2.1 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ;  4 h, rt
3.1 Reagents: Sodium borohydride Catalysts: Cerium trichloride ;  30 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, 40 °C
4.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ,  tert-Butyl methyl ether ;  1 h, -78 °C; 30 min, -78 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
Referenz
Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines
Yoon, Ji-seong; et al, European Journal of Medicinal Chemistry, 2018, 155, 406-417

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Raw materials

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Preparation Products

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Lieferanten

Amadis Chemical Company Limited
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(CAS:805245-42-5)(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
Bestellnummer:A1091165
Bestandsstatus:in Stock
Menge:250.0mg/500.0mg/1.0g/5.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:03
Preis ($):230.0/382.0/573.0/1720.0
Email:sales@amadischem.com

(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Verwandte Literatur

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(CAS:805245-42-5)(3aS,4R,6aR)-5-fluoro-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol
A1091165
Reinheit:99%/99%/99%/99%
Menge:250.0mg/500.0mg/1.0g/5.0g
Preis ($):230.0/382.0/573.0/1720.0
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